2,5-Norbornadiene

Description

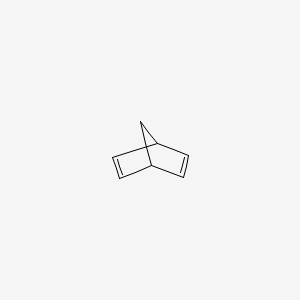

Structure

3D Structure

Properties

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYNFBVQFBRSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27859-77-4 | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27859-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059523 | |

| Record name | 2,5-Norbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes., Liquid, Liquid with a foul odor; [Merck Index] Colorless liquid; [CAMEO] | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Norbornadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

-6 °F (NFPA, 2010) | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

25.5 [mmHg] | |

| Record name | 2,5-Norbornadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-46-0, 16422-76-7 | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norbornadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Norbornadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Norbornadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Norbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10-trinorborna-2,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-NORBORNADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9ZTQ75ZUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Norbornadiene from Cyclopentadiene and Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-norbornadiene (B92763), a valuable bicyclic hydrocarbon used as a versatile intermediate and building block in organic synthesis, ligand design for catalysis, and materials science. The primary route to this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and acetylene (B1199291). This document details the reaction's core principles, experimental protocols, and key quantitative data.

Reaction Principle: The Diels-Alder Cycloaddition

The synthesis of this compound is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (cyclopentadiene) and a dienophile (acetylene).[1] The concerted mechanism involves the formation of a six-membered ring, yielding the bicyclic product.

A significant practical consideration is the nature of cyclopentadiene, which readily undergoes a Diels-Alder reaction with itself at room temperature to form its dimer, dicyclopentadiene (B1670491).[2] Consequently, most synthetic procedures commence with dicyclopentadiene. This dimer is subjected to a retro-Diels-Alder reaction at elevated temperatures (a process known as "cracking") to generate the reactive cyclopentadiene monomer in situ.[2][3] The freshly generated cyclopentadiene then reacts with acetylene to produce this compound.

The overall two-step process starting from dicyclopentadiene is illustrated below:

Quantitative Data Summary

The synthesis of this compound has been reported under various conditions, with yields being highly dependent on the experimental setup. The following tables summarize the quantitative data from different reported methods.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Batch Process (Autoclave/Sealed Tube) | Continuous Flow Process | Reference(s) |

| Starting Material | Dicyclopentadiene or Cyclopentadiene | Dicyclopentadiene | [4][5][6] |

| Dienophile | Acetylene | Acetylene | [4][5] |

| Solvent | Acetone, Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF) | Toluene | [4][5][7] |

| Temperature | 60 - 230 °C | ~200 °C | [4][5][7] |

| Pressure | 0.1 - >1.5 MPa | ~0.9 MPa (9 bar) | [5][7] |

| Molar Ratio (Acetylene:Dicyclopentadiene) | 1:1 to 6:1 | Not explicitly stated for acetylene | [4][8] |

| Residence Time | 3 - 7 hours (batch) | 10 - 30 minutes (tubular reactor) | [4][8] |

| Yield | 45% - 93% | High throughput, scalable | [4][5][7] |

Table 2: Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Observed Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.89 (m, 2H), 3.60 (m, 1H), 3.52 (m, 1H), 2.43 (dtd, 1H, J = 6.3, 1.6, 0.3 Hz), 2.19 (dt, 1H, J = 6.3, 1.9 Hz) | [9] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.0, 141.6, 141.1, 128.3, 71.5, 57.8, 56.8 | [9] |

| Mass Spectrum (EI) | m/z: 92 (M+), 91, 66, 65 | [10] |

| Appearance | Colorless liquid | [11] |

| Boiling Point | 89 °C | [8] |

| Density | 0.909 g/cm³ (at 20 °C) | [8] |

Experimental Protocols

The following protocols are generalized from procedures described in the patent literature and research articles. Safety Precaution: These reactions involve flammable materials and high pressures and temperatures. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. High-pressure reactions should only be performed by trained personnel using certified equipment.

3.1. Batch Synthesis in an Autoclave

This method involves the in situ cracking of dicyclopentadiene and subsequent reaction with acetylene in a high-pressure reactor.

-

Materials and Equipment:

-

Dicyclopentadiene (purity ≥ 78%)

-

Acetone (or DMSO, DMF)

-

Acetylene gas

-

Polymerization inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol)

-

High-pressure autoclave with stirring and temperature control

-

-

Procedure:

-

Charge the autoclave with dicyclopentadiene and the chosen solvent (e.g., a weight ratio of 1:1.5 to 1:3 dicyclopentadiene to acetone).[8]

-

Add a polymerization inhibitor (e.g., 0.03 wt% relative to dicyclopentadiene).[8]

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen) before evacuating.

-

Introduce acetylene gas to the desired pressure. The molar ratio of acetylene to dicyclopentadiene can range from 1:1 to 6:1.[4][8]

-

Heat the autoclave to the reaction temperature (e.g., 170-230 °C) with vigorous stirring.[4]

-

Maintain the reaction for the specified duration (e.g., 3-7 hours).[4]

-

Cool the reactor to room temperature and carefully vent the excess acetylene.

-

The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.[8]

-

3.2. Continuous Flow Synthesis

This modern approach allows for better control over reaction parameters and facilitates scalability.

-

Materials and Equipment:

-

Dicyclopentadiene

-

Acetylene source

-

Toluene (or other suitable high-boiling solvent)

-

High-pressure pumps

-

Gas-liquid mixer

-

Heated tubular reactor (e.g., stainless steel coil)

-

Back-pressure regulator

-

Collection and separation system

-

-

Procedure:

-

Prepare a solution of dicyclopentadiene in the chosen solvent.

-

Use high-pressure pumps to deliver the dicyclopentadiene solution and a stream of acetylene to a mixer.

-

The mixed stream is then passed through the heated tubular reactor maintained at the desired temperature (e.g., 200 °C).[7]

-

A back-pressure regulator is used to maintain the system pressure (e.g., 9 bar) to ensure the solvent remains in the liquid phase and to control the residence time of the reactants in the heated zone.[7]

-

The output from the reactor is cooled, and the pressure is reduced.

-

The product stream is collected, and this compound is isolated from the solvent and any byproducts, typically by distillation.

-

Catalysis

While the thermal Diels-Alder reaction is the most commonly cited method, the use of catalysts, particularly Lewis acids, is known to accelerate Diels-Alder reactions and can influence selectivity.[12] However, for the specific reaction between cyclopentadiene and acetylene, detailed catalytic protocols are not as well-documented in readily available literature as for other dienophiles. Transition metal complexes are also known to catalyze various cycloaddition reactions involving norbornadiene, but their application in its direct synthesis from cyclopentadiene and acetylene is an area that warrants further research.[13][14]

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound is outlined below.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN1580014A - Method for preparing this compound from dicyclo pentadiene - Google Patents [patents.google.com]

- 5. CN116514627A - Method for synthesizing 2, 5-norbornadiene in acetylene atmosphere - Google Patents [patents.google.com]

- 6. sciforum.net [sciforum.net]

- 7. Scalable Synthesis of Norbornadienes - ChemistryViews [chemistryviews.org]

- 8. CN100543001C - The preparation method of this compound - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. This compound [webbook.nist.gov]

- 11. Norbornadiene | C7H8 | CID 8473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Transition metal-catalyzed [4 + 2 + 2] cycloadditions of bicyclo[2.2.1]hepta-2,5-dienes (norbornadienes) and bicyclo[2.2.2]octa-2,5-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 2,5-Norbornadiene: A Technical Guide

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopic Characteristics of 2,5-Norbornadiene for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound (bicyclo[2.2.1]hepta-2,5-diene), a strained bicyclic diene of significant interest in organic synthesis and materials science. This document details the characteristic features observed in its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, presenting quantitative data in accessible tabular formats. Furthermore, detailed experimental protocols for acquiring these spectra are provided, alongside visualizations of spectroscopic correlations and experimental workflows to aid in the practical application of this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The molecule's C₂ᵥ symmetry results in a simplified spectrum with four unique proton and three unique carbon environments.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals for the olefinic, bridgehead, and methylene (B1212753) bridge protons. The chemical shifts and coupling constants are summarized in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-3, H-5, H-6 (Olefinic) | 6.81 | t | 1.8 |

| H-1, H-4 (Bridgehead) | 3.63 | t | 1.6 |

| H-7a (Methylene Bridge, syn) | 1.95 | d | 8.0 |

| H-7b (Methylene Bridge, anti) | 1.25 | d | 8.0 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the olefinic, bridgehead, and methylene carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2, C-3, C-5, C-6 (Olefinic) | 143.2 |

| C-1, C-4 (Bridgehead) | 49.8 |

| C-7 (Methylene Bridge) | 75.1 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the vibrational modes of its functional groups, particularly the C=C and C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| 3060 | =C-H stretch | Strong |

| 2970 | C-H stretch (bridgehead) | Medium |

| 2870 | C-H stretch (methylene) | Medium |

| 1640 | C=C stretch | Medium |

| 1568 | C=C stretch | Medium |

| 728 | =C-H bend (out-of-plane) | Strong |

Data compiled from various spectroscopic resources.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by an absorption maximum in the ultraviolet region, arising from π → π* electronic transitions of the isolated double bonds.

Table 4: UV-Vis Spectroscopic Data for this compound in Toluene

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| 267 | ~250 | Toluene |

Note: The onset of absorption for unsubstituted norbornadiene is at 267 nm.[7] The molar absorptivity is an approximate value.

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid)

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0.03%)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

Set the relaxation delay to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans (typically 128 or more) will be required due to the low natural abundance of ¹³C.

-

Set the relaxation delay to 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

This compound (liquid)

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette

-

Acetone or other suitable solvent for cleaning

Instrumentation:

-

FT-IR spectrometer

Procedure (Neat Liquid Film):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile solvent like acetone.

-

Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound (liquid)

-

Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol)

-

Volumetric flasks and micropipettes

-

Quartz cuvettes (1 cm path length)

Instrumentation:

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen spectroscopic solvent of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a series of solutions of decreasing concentration. A typical concentration for measurement is in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Spectrum Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Rinse a second quartz cuvette with a small amount of the most dilute sample solution before filling it.

-

Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

Repeat the measurement for the other prepared solutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the path length of the cuvette (b, typically 1 cm), and the concentration of the solution (c).

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of this compound, as well as a generalized workflow for its spectroscopic analysis.

References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. upcommons.upc.edu [upcommons.upc.edu]

The Core Mechanism of Norbornadiene to Quadricyclane Photoisomerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The photoisomerization of norbornadiene (NBD) to quadricyclane (B1213432) (QC) represents a cornerstone of molecular solar thermal (MOST) energy storage systems. This reversible photochemical reaction allows for the capture of solar energy in the form of chemical strain in the QC molecule, which can later be released as heat on demand.[1][2][3][4] This guide provides a detailed exploration of the core mechanisms governing this conversion, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

The Photochemical Transformation: A [2+2] Cycloaddition

The fundamental reaction is an intramolecular [2+2] cycloaddition, where the two non-conjugated double bonds of the norbornadiene molecule react upon photoexcitation to form the highly strained quadricyclane isomer.[1][4] This process can be initiated through two primary pathways: direct photoexcitation and photosensitization.

Direct Photoexcitation Mechanism

Upon absorption of ultraviolet (UV) light, the NBD molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[4] From this excited state, the molecule can proceed through a conical intersection to the ground state potential energy surface of the quadricyclane molecule.[1][5] This process is typically very fast, with computational studies suggesting a time scale of roughly 150 fs for ring closure in push-pull substituted NBDs.[4] The efficiency of this direct photoisomerization, represented by the quantum yield (Φ), is a critical parameter for practical applications and is highly dependent on the substitution pattern of the NBD core.[2][4] Unsubstituted norbornadiene, for instance, has a very low quantum yield for this reaction, with decomposition into cyclopentadiene (B3395910) and acetylene (B1199291) being a more significant pathway upon UV irradiation.[1]

Photosensitization Mechanism

An alternative and often more efficient route to quadricyclane is through photosensitization. In this mechanism, a sensitizer (B1316253) molecule absorbs light and is promoted to its excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet sensitizer can then transfer its energy to a ground-state norbornadiene molecule, promoting the NBD to its triplet state (T₁). From the triplet state, NBD can efficiently convert to quadricyclane.[6] This approach allows for the use of visible light, depending on the absorption characteristics of the sensitizer, which is a significant advantage for solar energy applications.[7][8] Ketones, acridones, and various transition metal complexes have been explored as effective triplet sensitizers for this transformation.[6]

Experimental Protocols

Determination of Photoisomerization Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photoreaction and is a critical parameter for evaluating MOST systems.[9] A common method for its determination is relative actinometry, using a well-characterized chemical actinometer like potassium ferrioxalate (B100866).[9][10][11]

Methodology:

-

Actinometry:

-

Prepare a solution of potassium ferrioxalate (e.g., 30 mM in dilute sulfuric acid).[9]

-

Irradiate a known volume of the actinometer solution with a monochromatic light source (e.g., LED lamp) for a specific time.[9][10]

-

Develop the actinometer by adding a solution of 1,10-phenanthroline (B135089) to form a colored complex with the Fe²⁺ ions produced.

-

Measure the absorbance of the complex at its λₘₐₓ (typically around 510 nm) using a UV-Vis spectrophotometer.

-

Calculate the photon flux of the light source using the known quantum yield of the actinometer at the irradiation wavelength.[11]

-

-

Sample Irradiation and Analysis:

-

Prepare a solution of the norbornadiene derivative in a suitable solvent (e.g., acetonitrile, toluene) with a known concentration.[9][12][13] The concentration should be adjusted to ensure sufficient light absorption.

-

Irradiate the sample solution under the same conditions as the actinometer.[10]

-

Monitor the progress of the photoisomerization by taking UV-Vis absorption spectra at regular time intervals.[12][13] The conversion of NBD to QC is typically accompanied by a decrease in absorbance at the λₘₐₓ of the NBD derivative.[12][13]

-

Alternatively, ¹H NMR spectroscopy can be used to determine the conversion yield by integrating the characteristic peaks of the NBD and QC isomers.[3][9]

-

-

Quantum Yield Calculation:

-

Determine the initial rate of disappearance of the NBD from the spectroscopic data.

-

The quantum yield is calculated as the ratio of the number of NBD molecules reacted to the number of photons absorbed by the sample.

-

Spectroscopic and Structural Characterization

UV-Vis Spectroscopy: This is the primary technique for monitoring the photoisomerization in real-time. The conversion of NBD to QC leads to distinct changes in the absorption spectrum, with the disappearance of the NBD absorption bands and the appearance of those for QC.[12][13] Isosbestic points are often observed, indicating a clean conversion between the two isomers without significant side reactions.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structures of the NBD starting materials and the QC photoproducts. The significant change in the chemical environment of the protons and carbons upon isomerization results in easily distinguishable NMR spectra for the two forms.[8]

Tandem Ion Mobility Mass Spectrometry (IM-MS): This gas-phase technique allows for the study of the intrinsic properties of the NBD-QC system, free from solvent effects.[1] It can be used to record photoisomerization action spectra, which provide information about the wavelengths of light that are effective in driving the isomerization.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data for various norbornadiene derivatives, providing a basis for comparison and for the design of new MOST systems.

Table 1: Photochemical and Energy Storage Properties of Selected Norbornadiene Derivatives

| Derivative | Solvent | λₘₐₓ (nm) | Quantum Yield (Φ) | Energy Storage Density (kJ/kg) | Half-life (t₁/₂) |

| Unsubstituted NBD | Gas Phase | <300 | Very low (~few %) | ~96 kJ/mol | 87,000 years (RT) |

| NBD-carboxylate | Methanol | 315 | - | - | - |

| Pyridine-cyano NBD 1 | Acetonitrile | 308 | 37% | 162.06 | 70 days |

| Pyridine-cyano NBD 2 | Acetonitrile | 311 | 24% | 393.2 | 205 days |

| Donor-acceptor dimers | - | up to 404 | up to 94% | up to 559 | up to 48.5 days |

| Trifluoroacetyl NBDs | - | up to 529 | - | up to 480 | up to 10 months |

Data compiled from multiple sources.[1][2][8][12][14][15][16]

Table 2: Spectroscopic Data for NBD-QC Photoisomerization

| Compound | State | NBD λₘₐₓ (nm) | QC λₘₐₓ (nm) | Isosbestic Points (nm) |

| NBD-carboxylate | Methanol | ~315 | - | - |

| Pyridine-cyano NBD 1 | Acetonitrile | 308 | 237 | 231, 246 |

| Pyridine-cyano NBD 2 | Acetonitrile | 311 | 235 | 229, 250 |

Data compiled from multiple sources.[1][12][13]

Conclusion

The photoisomerization of norbornadiene to quadricyclane is a complex yet highly promising reaction for the development of molecular solar thermal energy storage systems. Understanding the core mechanisms of direct photoexcitation and photosensitization is crucial for the rational design of new NBD derivatives with improved properties, such as red-shifted absorption, high quantum yields, and long-term stability of the quadricyclane isomer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance this exciting field of renewable energy. The continued development of sophisticated spectroscopic and computational techniques will undoubtedly lead to a deeper understanding of the intricate photochemical dynamics and pave the way for the realization of practical MOST devices.

References

- 1. Photo- and Collision-Induced Isomerization of a Charge-Tagged Norbornadiene–Quadricyclane System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tunable Photoswitching in Norbornadiene (NBD)/Quadricyclane (QC) – Fullerene Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. An automated photo-isomerisation and kinetics characterisation system for molecular photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. upcommons.upc.edu [upcommons.upc.edu]

- 13. Norbornadiene Quadricyclane as Multimode Photoswitches: Synergistic Light and Protonation‐Controlled Heat Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solar Energy Storage by Molecular Norbornadiene–Quadricyclane Photoswitches: Polymer Film Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Push-Pull Bis-Norbornadienes for Solar Thermal Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Structural Properties of Substituted Norbornadienes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbornadiene (NBD), a bicyclic hydrocarbon, and its derivatives have garnered significant attention in various fields of chemistry, most notably in the realm of molecular solar thermal (MOST) energy storage. The unique ability of the strained NBD framework to undergo a reversible, photoinduced [2+2] cycloaddition to the high-energy, metastable quadricyclane (B1213432) (QC) isomer allows for the capture and on-demand release of solar energy. The electronic and structural properties of the norbornadiene core are intrinsically linked to the efficiency of this photoisomerization, the energy storage density, and the thermal stability of the quadricyclane photoproduct.

The strategic placement of substituents on the norbornadiene scaffold provides a powerful tool to modulate these key properties. By rationally designing and synthesizing substituted norbornadienes, researchers can tune the absorption characteristics to better match the solar spectrum, optimize the energy storage capacity, and control the kinetics of the thermal back-reaction. This technical guide provides a comprehensive overview of the electronic and structural properties of substituted norbornadienes, with a focus on quantitative data, experimental methodologies, and the logical relationships between substitution patterns and molecular properties.

Electronic Properties of Substituted Norbornadienes

The electronic properties of substituted norbornadienes, particularly their absorption spectra, ionization potentials, and electron affinities, are crucial determinants of their utility in applications such as MOST systems. Substituents can dramatically alter the energy levels of the frontier molecular orbitals, thereby influencing the molecule's interaction with light and its redox behavior.

UV-Visible Absorption Spectroscopy

Unsubstituted norbornadiene absorbs in the ultraviolet region, which limits its efficiency in harnessing the broader solar spectrum.[1] A primary goal in the design of NBD-based MOST systems is to shift the absorption onset to longer wavelengths (a bathochromic or red-shift). This is typically achieved by introducing substituents that create a "push-pull" system across one of the double bonds, effectively narrowing the HOMO-LUMO gap.[2] Electron-donating groups (e.g., -OCH3, -N(CH3)2) and electron-withdrawing groups (e.g., -CN, -COOR) are commonly employed for this purpose. The extent of the red-shift is dependent on the nature and position of the substituents.

| Substituent(s) | λmax (nm) | Solvent | Reference |

| Unsubstituted | ~212-230 | Gas Phase | [3] |

| 2-cyano-3-phenyl | ~300-350 | Toluene | [4] |

| 2,3-dicyano | ~270 | - | [3] |

| Diaryl substituted | up to ~350 | Toluene | [1] |

| Donor-acceptor phenyl | up to 439 | MeCN | [5] |

Ionization Potential and Electron Affinity

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released upon gaining an electron, are fundamental electronic properties that are influenced by substitution. Computational studies, often employing methods like density functional theory (DFT) and ab initio calculations, have been instrumental in predicting these values for a range of substituted norbornadienes.[1][6][7] Experimental verification is often achieved through techniques like photoelectron spectroscopy.[8][9][10][11][12]

Substituents that are electron-donating tend to lower the ionization potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups increase the ionization potential and also increase the electron affinity, making the molecule a better electron acceptor. These properties are critical in understanding charge transfer processes and the potential for creating novel electronic materials.

| Compound | Method | Adiabatic Ionization Energy (eV) | Reference |

| Norbornadiene | Photoelectron Spectroscopy | 8.279 | [8][9] |

| Quadricyclane | Photoelectron Spectroscopy | 7.671 | [8][9] |

Structural Properties of Substituted Norbornadienes

The three-dimensional arrangement of atoms in substituted norbornadienes, including bond lengths, bond angles, and dihedral angles, is fundamental to understanding their reactivity and physical properties. X-ray crystallography is the primary experimental technique for elucidating the precise solid-state structure of these molecules.

While a comprehensive, publicly available database of crystallographic data for a wide range of substituted norbornadienes is not centralized, individual studies provide valuable insights into how substituents affect the geometry of the norbornadiene cage.[13] For instance, bulky substituents can introduce steric strain, leading to distortions in the bicyclic framework. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such structural data.[14][15][16][17][18]

Computational modeling provides a powerful complementary tool for predicting the geometric parameters of substituted norbornadienes. The table below presents a hypothetical compilation of typical bond lengths and angles, which would be populated with experimental data from crystallographic studies as they become available.

| Bond/Angle | Unsubstituted (Typical Values) | Substituted (Example) |

| C=C (Å) | ~1.34 | Varies with substituent |

| C-C (bridge) (Å) | ~1.57 | Varies with substituent |

| C-C (bridgehead) (Å) | ~1.54 | Varies with substituent |

| C-C-C (bridge) (°) | ~95 | Varies with substituent |

| Dihedral Angle (C=C-C=C) (°) | ~115 | Varies with substituent |

Experimental Protocols

Synthesis of Substituted Norbornadienes

The synthesis of substituted norbornadienes is most commonly achieved through the Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkyne.[19][20][21][22][23] For large-scale synthesis, flow chemistry approaches have been developed to allow for the in situ cracking of dicyclopentadiene (B1670491) to cyclopentadiene, followed by the immediate reaction with the alkyne.[19][24] Post-functionalization of the norbornadiene skeleton, for example, via lithium-halogen exchange, provides an alternative route to derivatives that are not readily accessible through direct cycloaddition.[25][26]

Example Protocol: Diels-Alder Synthesis of a 2,3-Disubstituted Norbornadiene

This protocol is a generalized procedure based on common literature methods.[19][21]

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its cracking temperature (~170 °C). The resulting cyclopentadiene monomer is distilled and collected at a low temperature (e.g., in a dry ice/acetone bath) to prevent re-dimerization.

-

Diels-Alder Reaction: The freshly distilled cyclopentadiene is slowly added to a solution of the desired substituted alkyne in a suitable solvent (e.g., toluene, dichloromethane) at a controlled temperature (often room temperature or below). The reaction is stirred for a specified time (typically several hours to overnight).

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica (B1680970) gel, to yield the pure substituted norbornadiene.

-

Characterization: The structure and purity of the product are confirmed by analytical techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Photoisomerization and Quantum Yield Determination

The efficiency of the norbornadiene-to-quadricyclane photoconversion is quantified by the photoisomerization quantum yield (Φ). This value represents the number of molecules that isomerize for each photon absorbed.

Experimental Setup for Photoisomerization

A typical setup for photoisomerization experiments involves irradiating a solution of the substituted norbornadiene with a light source of a specific wavelength, often a light-emitting diode (LED) or a filtered lamp.[27][28] The reaction progress is monitored over time by UV-Vis absorption spectroscopy, observing the decrease in the absorbance of the norbornadiene and the emergence of the quadricyclane spectrum.[27]

Quantum Yield Measurement

The quantum yield is determined by comparing the rate of the photoreaction to the rate of a well-characterized chemical actinometer (e.g., ferrioxalate) under identical irradiation conditions.[28] Alternatively, a calibrated photodetector can be used to directly measure the photon flux.[29][30] The change in concentration of the norbornadiene is typically monitored by UV-Vis spectroscopy or NMR.

Visualization of Key Processes

Logical Relationship of NBD Properties for MOST Applications

Caption: Relationship between substituent choice, molecular properties, and performance in MOST applications.

Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and characterization of a substituted norbornadiene.

Conclusion

The electronic and structural properties of substituted norbornadienes are intricately linked and play a pivotal role in determining their suitability for a range of applications, from molecular electronics to solar energy storage. Through careful selection of substituents, researchers can fine-tune these properties to achieve desired outcomes. This guide has provided an overview of the key electronic and structural characteristics, summarized available quantitative data, and outlined common experimental protocols. The continued exploration of novel substitution patterns, coupled with advanced characterization techniques and computational modeling, will undoubtedly lead to the development of next-generation norbornadiene-based materials with enhanced performance and functionality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Vertical Ionization Potentials and Electron Affinities at the Double-Hybrid Density Functional Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituent effects on the electron affinities and ionization energies of tria-, penta-, and heptafulvenes: a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-level studies of the ionic states of norbornadiene and quadricyclane, including analysis of new experimental photoelectron spectra by configuration interaction and coupled cluster calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.cnr.it [iris.cnr.it]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Research Portal [iro.uiowa.edu]

- 16. CCDC 2376632: Experimental Crystal Structure Determination (Dataset) | DOE Data Explorer [osti.gov]

- 17. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

- 19. d-nb.info [d-nb.info]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Scalable Synthesis of Norbornadienes - ChemistryViews [chemistryviews.org]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. ovid.com [ovid.com]

- 27. researchgate.net [researchgate.net]

- 28. Turn-off mode fluorescent norbornadiene-based photoswitches - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP04329A [pubs.rsc.org]

- 29. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

- 30. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition Pathways of 2,5-Norbornadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 2,5-norbornadiene (B92763) (NBD). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this highly reactive bicyclic diene in their work. This document details the key thermal degradation routes, presents quantitative kinetic data, outlines relevant experimental methodologies, and provides visual representations of the decomposition pathways.

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is primarily governed by two competing reaction pathways: a retro-Diels-Alder (rDA) reaction and isomerization to other C₇H₈ isomers. The prevalence of each pathway is dependent on reaction conditions such as temperature and pressure.

1.1 Retro-Diels-Alder (rDA) Reaction

The dominant thermal decomposition pathway for this compound is the retro-Diels-Alder reaction. This unimolecular reaction involves the concerted cleavage of two carbon-carbon sigma bonds, yielding cyclopentadiene (B3395910) and acetylene. This reaction is endothermic and becomes favorable at elevated temperatures. The rDA reaction is a key consideration in the synthesis of NBD, as it is the reverse of the common synthetic route involving the Diels-Alder reaction of cyclopentadiene and acetylene.

1.2 Isomerization Pathways

At higher pressures and temperatures, this compound can also undergo isomerization to form other C₇H₈ isomers. The primary isomerization products are 1,3,5-cycloheptatriene and toluene. The formation of these isomers proceeds through a more complex reaction mechanism involving intermediates such as norcaradiene. The contribution of the isomerization pathway becomes more significant as pressure increases.

Quantitative Kinetic Data

The rates of the thermal decomposition pathways of this compound have been determined experimentally. The following table summarizes the Arrhenius parameters for the primary decomposition reactions.

| Reaction | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) | Experimental Method | Reference |

| Retro-Diels-Alder Reaction | |||||

| NBD → Cyclopentadiene + Acetylene | 10¹⁴·²² | 207.9 | 591 - 656 | Static Pyrex reactor with gas chromatography | Walsh and Wells |

| Isomerization | |||||

| NBD → Toluene | 10¹²·⁸³ | 191.2 | 591 - 656 | Static Pyrex reactor with gas chromatography | Walsh and Wells |

| NBD → 1,3,5-Cycloheptatriene | 10¹⁰·⁸² | 152.3 | 591 - 656 | Static Pyrex reactor with gas chromatography | Walsh and Wells |

| Overall Decomposition | |||||

| NBD → Products | 10¹⁴·³¹ | 207.5 | 591 - 656 | Static Pyrex reactor with gas chromatography | Walsh and Wells |

| NBD Pyrolysis | - | - | 560 - 1100 | Jet-stirred reactor with mass spectrometry and GC | Jin et al.[1] |

Note: The data from Walsh and Wells represents the high-pressure limit for these unimolecular reactions.

Experimental Protocols

The kinetic data presented above were obtained through detailed experimental studies. The following sections describe the general methodologies employed in these key experiments.

3.1 Static Reactor Pyrolysis with Gas Chromatography (GC) Analysis

This method was utilized by Walsh and Wells to determine the Arrhenius parameters for the decomposition of this compound.

Experimental Setup:

-

Reactor: A static Pyrex glass vessel of a known volume is used as the reaction chamber. This vessel is housed in an electric furnace to maintain a constant and uniform temperature.

-

Vacuum Line: The reactor is connected to a high-vacuum line to allow for the evacuation of the vessel before introducing the reactant and for the collection of product samples.

-

Pressure Measurement: A pressure transducer is connected to the reactor to monitor the total pressure change during the reaction.

-

Sampling System: A sampling valve allows for the extraction of small aliquots of the gas-phase mixture at specific time intervals.

-

Analytical Equipment: A gas chromatograph (GC) equipped with a suitable column (e.g., packed or capillary) and a detector (e.g., flame ionization detector - FID) is used to separate and quantify the reactant and products.

Procedure:

-

The Pyrex reactor is evacuated to a high vacuum to remove any residual gases.

-

A known initial pressure of this compound vapor is introduced into the heated reactor.

-

The reaction is allowed to proceed at a constant temperature.

-

At predetermined time intervals, small samples of the reactor contents are withdrawn through the sampling valve.

-

Each sample is injected into the gas chromatograph for analysis.

-

The peak areas in the chromatogram are used to determine the concentrations of this compound, cyclopentadiene, acetylene, toluene, and 1,3,5-cycloheptatriene.

-

The rate constants for the individual reactions are calculated from the change in concentration of the reactants and products over time.

-

The experiment is repeated at several different temperatures to obtain a range of rate constants.

-

An Arrhenius plot (ln(k) vs. 1/T) is constructed to determine the activation energy (Ea) and the pre-exponential factor (A) for each decomposition pathway.

3.2 Jet-Stirred Reactor (JSR) Pyrolysis with Mass Spectrometry and GC Analysis

This method, employed in more recent studies such as by Jin et al., allows for the investigation of pyrolysis at a wider range of conditions and for the identification of a larger number of products.[1]

Experimental Setup:

-

Reactor: A jet-stirred reactor, typically made of fused silica, with a spherical or cylindrical shape is used. Reactants are introduced through nozzles that create a high degree of turbulence, ensuring a uniform temperature and composition within the reactor.

-

Heating: The reactor is heated externally by an electric furnace.

-

Gas Delivery System: Mass flow controllers are used to precisely regulate the flow rates of the reactant (diluted in an inert carrier gas like helium or argon) into the reactor.

-

Sampling: A portion of the gas mixture is continuously extracted from the reactor through a sampling probe, often at reduced pressure to quench the reactions.

-

Analytical Equipment: The sampled gas is analyzed using techniques such as synchrotron radiation photoionization molecular-beam mass spectrometry and gas chromatography to identify and quantify a wide range of stable and radical species.

Procedure:

-

The jet-stirred reactor is heated to the desired pyrolysis temperature.

-

A continuous flow of a dilute mixture of this compound in an inert gas is introduced into the reactor at a constant flow rate and pressure.

-

The system is allowed to reach a steady state, where the rate of reactant inflow equals the rate of product outflow.

-

A sample of the reacting mixture is continuously withdrawn from the reactor.

-

The sample is analyzed by mass spectrometry and gas chromatography to determine the mole fractions of the reactant, major products, and any intermediates.

-

The experiment is repeated at various temperatures to study the temperature dependence of the product distribution.

-

The experimental data is used to develop and validate detailed kinetic models of the pyrolysis process.

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the primary thermal decomposition pathways of this compound.

References

The Dawn of Strained Ring Chemistry: An In-depth Technical Guide to the Early History and Discovery of Norbornadiene Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational period of norbornadiene cycloaddition reactions, a cornerstone of strained-ring chemistry with enduring implications for synthetic organic chemistry, materials science, and drug development. We will explore the seminal discoveries, key experimental protocols, and the initial quantitative data that opened the door to understanding the unique reactivity of this highly strained diene.

The Genesis of a Strained Diene: The First Synthesis of Norbornadiene

The journey into the rich cycloaddition chemistry of norbornadiene began with its first successful synthesis. While the exact timeline can be nuanced, a pivotal moment in its availability for study came in the early 1950s. A key early disclosure is found in a 1951 patent by Hyman. The synthesis, a testament to the power of the Diels-Alder reaction, involves the cycloaddition of cyclopentadiene (B3395910) with acetylene.

Experimental Protocol: Synthesis of Bicyclo[2.2.1]hepta-2,5-diene

The following protocol is a representative procedure based on early synthetic methods.

Materials:

-

Dicyclopentadiene

-

Acetylene gas

-

Inert, high-boiling solvent (e.g., mineral oil)

-

Apparatus for fractional distillation

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its cracking temperature (typically around 170 °C). The lower-boiling cyclopentadiene monomer is distilled as it is formed.

-

Diels-Alder Reaction: The freshly distilled cyclopentadiene is dissolved in an inert, high-boiling solvent in a pressure-resistant reactor. Acetylene gas is then introduced into the reactor under pressure. The mixture is heated to facilitate the [4+2] cycloaddition reaction.

-

Purification: After the reaction is complete, the reaction mixture is cooled. The desired product, bicyclo[2.2.1]hepta-2,5-diene (norbornadiene), is isolated and purified by fractional distillation.

Quantitative Data:

Early reports on the synthesis of norbornadiene often lacked the detailed quantitative analysis common today. However, yields for this Diels-Alder reaction were generally reported to be moderate to good, paving the way for further investigation into its chemical properties.

| Product | Yield (%) | Boiling Point (°C) |

| Bicyclo[2.2.1]hepta-2,5-diene | 40-60 | 89 |

The Archetypal [4+2] Cycloaddition: The Diels-Alder Reaction of Norbornadiene

With a viable synthetic route established, chemists began to explore the reactivity of norbornadiene as a dienophile in the Diels-Alder reaction. Its strained double bonds were correctly predicted to be highly reactive towards conjugated dienes. One of the earliest and most fundamental examples is the reaction with maleic anhydride (B1165640).

Experimental Protocol: Diels-Alder Reaction of Norbornadiene with Maleic Anhydride

Materials:

-

Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene)

-

Maleic anhydride

-

Anhydrous diethyl ether or benzene

Procedure:

-

A solution of maleic anhydride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser.

-

A stoichiometric amount of norbornadiene is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated under reflux.

-

The Diels-Alder adduct, being less soluble in the solvent, precipitates out of the solution upon cooling.

-

The solid product is collected by filtration, washed with cold solvent, and dried.

Quantitative Data:

The reaction between norbornadiene and maleic anhydride is known to be highly efficient, often proceeding to completion with high yields.

| Dienophile | Diene | Product | Yield (%) | Melting Point (°C) |

| Maleic Anhydride | Norbornadiene | exo-adduct | >90 | 145-147 |

A Leap into Photochemistry: The [2+2] Cycloaddition of Norbornadiene to Quadricyclane (B1213432)

A significant breakthrough in the understanding of norbornadiene chemistry was the discovery of its photochemical [2+2] intramolecular cycloaddition to form quadricyclane. This reversible isomerization, first investigated in detail in the late 1950s and early 1960s, laid the groundwork for the development of molecular solar thermal energy storage systems. Seminal work by Cristol and Snell in 1958 on a dicarboxylic acid derivative of norbornadiene, and by Dauben and Cargill in 1961 on the parent hydrocarbon, were crucial in elucidating this transformation.[1]

Experimental Protocol: Photosensitized Isomerization of Norbornadiene to Quadricyclane[2]

Materials:

-

Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene)

-

Acetophenone (B1666503) (photosensitizer)

-

Diethyl ether (solvent)

-

High-pressure mercury lamp

Procedure:

-

A solution of norbornadiene and a catalytic amount of acetophenone in diethyl ether is prepared in a photochemical reactor.

-

The solution is irradiated with a high-pressure mercury lamp, typically using a Pyrex filter to block short-wavelength UV light.

-

The progress of the reaction is monitored by gas chromatography or NMR spectroscopy, observing the disappearance of the norbornadiene signals and the appearance of quadricyclane signals.

-

Upon completion, the solvent and sensitizer (B1316253) are removed by distillation to yield quadricyclane.

Quantitative Data:

The photosensitized isomerization of norbornadiene to quadricyclane is a highly efficient process.[2]

| Starting Material | Product | Sensitizer | Solvent | Quantum Yield (Φ) |

| Norbornadiene | Quadricyclane | Acetophenone | Diethyl ether | ~1.0 |

Expanding the Cycloaddition Landscape: The 1,3-Dipolar Cycloaddition

The pioneering work of Rolf Huisgen in the field of 1,3-dipolar cycloadditions in the 1960s naturally extended to strained olefins like norbornadiene.[3][4] The reaction of 1,3-dipoles, such as phenyl azide (B81097), with the double bonds of norbornadiene provided a powerful method for the synthesis of novel polycyclic heterocyclic frameworks. Early studies on the closely related norbornene provided a strong indication of the expected reactivity of norbornadiene.[5]

Experimental Protocol: 1,3-Dipolar Cycloaddition of Phenyl Azide to Norbornadiene

Materials:

-

Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene)

-

Phenyl azide

-

Inert solvent (e.g., benzene, toluene)

Procedure:

-

A solution of norbornadiene in an inert solvent is prepared in a round-bottom flask.

-

A stoichiometric amount of phenyl azide is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion, the solvent is removed under reduced pressure, and the resulting adduct is purified by crystallization or column chromatography.

Quantitative Data:

The 1,3-dipolar cycloaddition of phenyl azide to norbornadiene typically proceeds in good yield, forming the exo-adduct as the major product.

| 1,3-Dipole | Dipolarophile | Product | Yield (%) |

| Phenyl Azide | Norbornadiene | exo-adduct | 70-80 |

Visualizing the Discoveries: Logical Relationships and Experimental Workflows

To better understand the progression of these early discoveries, the following diagrams illustrate the key conceptual relationships and experimental workflows.

Caption: Conceptual overview of the synthesis and early cycloaddition reactions of norbornadiene.

Caption: Generalized experimental workflows for early norbornadiene cycloaddition reactions.

This guide provides a foundational understanding of the early discoveries in norbornadiene cycloaddition chemistry. The detailed protocols and initial quantitative data presented herein offer valuable insights for modern researchers, highlighting the ingenuity of early organic chemists and the enduring significance of their work. The unique reactivity of norbornadiene, first explored in these seminal studies, continues to inspire innovation in fields ranging from materials science to the synthesis of complex pharmaceuticals.

References

- 1. Multiconfigurational Calculations and Photodynamics Describe Norbornadiene Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to 2,5-Norbornadiene in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-norbornadiene (B92763) (nbd) as a versatile ligand in organometallic chemistry. It covers the synthesis, electronic properties, and coordination chemistry of nbd, with a focus on its applications in catalysis. Detailed experimental protocols for the synthesis of key norbornadiene-metal complexes are provided, along with a compilation of quantitative structural and spectroscopic data.

Introduction to this compound as a Ligand

This compound, a bicyclic hydrocarbon, is a widely utilized ligand in organometallic chemistry due to its unique structural and electronic properties. It typically coordinates to a metal center in a bidentate fashion through its two olefinic double bonds. This chelating effect contributes to the stability of the resulting metal complexes. Norbornadiene can act as a two-electron or a four-electron donor and its complexes with various transition metals, particularly rhodium, iridium, palladium, molybdenum, and ruthenium, have found significant applications in homogeneous catalysis. The strained nature of the bicyclic ring system also makes it a reactive component in various chemical transformations.

The synthesis of this compound is typically achieved via a Diels-Alder reaction between cyclopentadiene (B3395910) and acetylene. This method provides an efficient route to this valuable ligand.

Synthesis of Key Norbornadiene-Metal Complexes

The synthesis of organometallic complexes containing the norbornadiene ligand is crucial for their application in catalysis and further chemical studies. The following sections provide detailed experimental protocols for the preparation of three fundamental norbornadiene-metal complexes.

Synthesis of (Bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) Chloride Dimer, [Rh(nbd)Cl]₂

This complex is a common precursor for the synthesis of a wide range of rhodium(I) catalysts.

Experimental Protocol:

A solution of rhodium(III) chloride trihydrate (2.0 g, 7.6 mmol) in 20 mL of 80% ethanol (B145695) is heated to reflux. To this solution, this compound (2.0 mL, 19 mmol) is added dropwise with stirring. The reaction mixture is heated at reflux for an additional 2 hours, during which time a yellow precipitate forms. The mixture is then cooled to room temperature, and the yellow solid is collected by filtration, washed with ethanol, and dried under vacuum.

Yield: ~1.6 g (90%)

Characterization Data:

-

Appearance: Yellow crystalline solid

-

IR (KBr, cm⁻¹): ν(C=C) ~1500-1600

-

¹H NMR (CDCl₃, δ): ~4.0 (br s, 4H, =CH), ~3.7 (br s, 2H, CH), ~1.3 (t, 2H, CH₂)

Synthesis of Tetracarbonyl(norbornadiene)molybdenum(0), (nbd)Mo(CO)₄

This molybdenum complex is a useful source of the Mo(CO)₄ fragment, as the norbornadiene ligand is labile and can be readily displaced by other ligands.

Experimental Protocol:

A solution of hexacarbonylmolybdenum(0) (5.0 g, 19 mmol) in 100 mL of n-hexane is prepared in a flask equipped with a reflux condenser. This compound (5.0 mL, 48 mmol) is added to the solution. The mixture is heated to reflux for 4 hours, during which the color of the solution changes from colorless to yellow. The solution is then cooled to room temperature and filtered to remove any unreacted Mo(CO)₆. The solvent is removed from the filtrate under reduced pressure to yield a yellow solid. The product can be further purified by recrystallization from hexane.

Yield: ~5.0 g (88%)

Characterization Data:

-

Appearance: Yellow solid

-

IR (Nujol, cm⁻¹): ν(CO) ~2045, 1975, 1945, 1890

-

¹H NMR (C₆D₆, δ): ~3.8 (m, 4H, =CH), ~3.2 (m, 2H, CH), ~0.8 (m, 2H, CH₂)

Synthesis of Dichloro(this compound)palladium(II), (nbd)PdCl₂

This palladium complex is a versatile catalyst and starting material for the synthesis of other palladium compounds.

Experimental Protocol:

A solution of palladium(II) chloride (1.0 g, 5.6 mmol) in 20 mL of hot benzonitrile (B105546) is prepared by heating the mixture to 100°C with stirring. After cooling the solution to room temperature, this compound (0.8 mL, 7.7 mmol) is added. The mixture is stirred for 24 hours, during which a yellow precipitate forms. The solid is collected by filtration, washed with petroleum ether, and dried under vacuum.

Yield: ~1.3 g (85%)

Characterization Data:

-

Appearance: Yellow powder

-

IR (KBr, cm⁻¹): ν(C=C) ~1520, ν(Pd-Cl) ~350, 310

-

¹H NMR (DMSO-d₆, δ): ~6.4 (br s, 4H, =CH), ~4.2 (br s, 2H, CH), ~1.8 (s, 2H, CH₂)

Structural and Spectroscopic Data of Norbornadiene-Metal Complexes

The structural and spectroscopic properties of norbornadiene-metal complexes provide valuable insights into their bonding and reactivity. The following tables summarize key quantitative data for a selection of complexes.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Norbornadiene-Metal Complexes

| Complex | M-C (olefin) (Å) | C=C (coordinated) (Å) | M-Cl (Å) | C-M-C Angle (°) |

| [Rh(nbd)Cl]₂ | 2.10 - 2.14 | 1.38 - 1.40 | 2.37 | 88 - 90 |

| (nbd)Mo(CO)₄ | 2.30 - 2.35 | 1.39 - 1.41 | - | 68 - 70 |

| (nbd)PdCl₂ | 2.15 - 2.20 | 1.37 - 1.39 | 2.31 | 89 - 91 |

Table 2: Key Spectroscopic Data for Norbornadiene-Metal Complexes

| Complex | IR ν(C=C) (cm⁻¹) | IR ν(CO) or ν(M-Cl) (cm⁻¹) | ¹H NMR δ(=CH) (ppm) |

| [Rh(nbd)Cl]₂ | ~1550 | ν(Rh-Cl) ~290, 260 | ~4.0 |